rTRD01 rTRD01 rTRD01 is a novel TDP-43 ligand, binding to TDP-43's RRM1 and RRM2 domains, partially disrupting TDP-43's interaction with the hexanucleotide RNA repeat of the disease-linked c9orf72 gene, improving larval turning, an assay measuring neuromuscular coordination and strength.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1566061
InChI: InChI=1S/C18H21FN4O2/c19-14-4-2-13(3-5-14)8-18(12-24)6-1-7-23(11-18)16-10-21-9-15(22-16)17(20)25/h2-5,9-10,24H,1,6-8,11-12H2,(H2,20,25)
SMILES: O=C(C1=NC(N2CC(CO)(CC3=CC=C(F)C=C3)CCC2)=CN=C1)N
Molecular Formula: C18H21FN4O2
Molecular Weight: 344.3904

rTRD01

CAS No.:

Cat. No.: VC1566061

Molecular Formula: C18H21FN4O2

Molecular Weight: 344.3904

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

rTRD01 -

Specification

Molecular Formula C18H21FN4O2
Molecular Weight 344.3904
IUPAC Name 6-[3-(4-Fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide
Standard InChI InChI=1S/C18H21FN4O2/c19-14-4-2-13(3-5-14)8-18(12-24)6-1-7-23(11-18)16-10-21-9-15(22-16)17(20)25/h2-5,9-10,24H,1,6-8,11-12H2,(H2,20,25)
Standard InChI Key MCTLSQYQBQKNRU-UHFFFAOYSA-N
SMILES O=C(C1=NC(N2CC(CO)(CC3=CC=C(F)C=C3)CCC2)=CN=C1)N
Appearance Solid powder

Introduction

Chemical Properties and Structure of rTRD01

rTRD01, chemically known as 6-(3-(4-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl)pyrazine-2-carboxamide, is a small molecule with specific binding affinity for TDP-43 RRM domains. The compound possesses a unique structure that allows it to interact with critical RNA-binding regions of TDP-43. Its chemical and physical properties are summarized in Table 1.

PropertyValue
IUPAC Name6-(3-(4-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl)pyrazine-2-carboxamide
Molecular Weight344.39
Molecular FormulaC18H21FN4O2
CAS Number1332175-56-0
AppearanceSolid
Solubility10 mM in DMSO
Log P1.3

The structural features of rTRD01 are crucial for its function. The fluorobenzyl group interacts with Trp113 and Arg171 in the TDP-43 RRM1 domain, while the pyrazinamide group forms hydrogen bonds with residues including Asp174, similar to how guanine G6 interacts in the X-ray crystal structure of TDP-43 RRM1 domain with DNA . This structural complementarity enables rTRD01 to effectively bind to the RNA recognition motif domains and disrupt specific RNA-protein interactions.

Discovery and Development of rTRD01

The discovery of rTRD01 emerged from a rational drug design approach targeting the RNA-protein interface of TDP-43. Researchers hypothesized that targeting the RNA recognition motif (RRM) domains could reduce motor neuron toxicity by disrupting pathogenic interactions between TDP-43 and RNA . This hypothesis was based on evidence that RNA dysregulation contributes significantly to disease pathogenesis in ALS and other neurodegenerative diseases.

The development process began with in silico docking of 50,000 compounds from the Chembridge library to the RRM domains of TDP-43 . The virtual screening specifically targeted a pocket in the RRM1 domain that includes residues Leu109, Gly110, Pro112, Trp113, and Arg171, which are critical for nucleic acid binding . These residues were selected based on previous studies showing that mutations in Trp113Ala and Arg171Ala significantly increased the dissociation constant of TDP-43 for nucleic acid by 6-fold .

The top hits from this computational screen were selected based on Glide score and visual examination, with rTRD01 emerging as the lead compound due to its highest XP Glide score for the TDP-43 RRM1 domain . This methodical approach to drug discovery leveraged structural biology insights to target specific disease-associated protein-RNA interactions.

Mechanism of Action

Target Binding

rTRD01 functions by binding to TDP-43's RRM1 and RRM2 domains, disrupting the protein's interaction with specific RNA sequences. The compound's binding mechanism is particularly noteworthy because it selectively affects interactions with disease-linked RNA while largely preserving TDP-43's normal cellular functions .

The molecular basis for rTRD01's action involves its binding to critical residues in both RRM domains. The fluorobenzyl group of rTRD01 is predicted to interact with Trp113 and Arg171, while the pyrazinamide group interacts with Asp174 . Additionally, rTRD01 forms hydrogen bonds with Gly146, a residue from the ribonucleoprotein sequence 1 (RNP1) of TDP-43 RRM1, as well as with Arg171, Trp172, and Asp174 .

Nuclear Magnetic Resonance (NMR) studies have confirmed that rTRD01 binds to TDP-43 through specific chemical shift perturbations observed in the ¹H-¹⁵N HSQC spectra of TDP-43 102-269 upon addition of rTRD01 . These studies revealed that rTRD01 affects residues in both RRM1 (Gly110 and Gly148) and RRM2 (Phe194, Ala260, and Glu261) .

Disruption of Pathological RNA Interactions

The primary therapeutic mechanism of rTRD01 appears to be its ability to disrupt TDP-43's interaction with disease-linked RNA sequences, particularly the hexanucleotide repeat expansion (GGGGCC)₄ from the c9orf72 gene . Importantly, rTRD01 shows selectivity in its disruption, as it has limited effect on TDP-43's association with its canonical (UG)₆ sequence, which is critical for normal cellular function .

This selective modulation of RNA binding represents a sophisticated approach to addressing TDP-43 pathology—targeting pathological interactions while preserving physiological ones. Such selectivity is crucial for therapeutic development, as complete inhibition of TDP-43's RNA-binding function would likely cause significant off-target effects given the protein's essential role in RNA processing.

Binding Properties and Affinity Studies

Binding Affinity Measurements

The binding of rTRD01 to TDP-43 has been characterized using multiple biophysical techniques. Saturation Transfer Difference (STD) NMR demonstrated specific binding of rTRD01 to TDP-43 102-269, with positive peaks observed in the region of the fluorobenzyl group (6.9-7.2 ppm) and the pyrazinamide group (8.2 ppm) . These results confirmed the binding interactions predicted by virtual screening.

Microscale Thermophoresis (MST), a technique that measures molecular interactions in solution, was used to quantify the binding affinity of rTRD01 to TDP-43 102-269. These experiments yielded an apparent dissociation constant (Kd) of 89.4 ± 0.8 μM . While this affinity is in the micromolar range—considered relatively weak in drug development terms—it provides a starting point for structure-activity relationship (SAR) studies to improve binding properties .

Structural Characterization of Binding Sites

Heteronuclear single quantum correlation (HSQC) NMR spectroscopy using ¹⁵N-labeled TDP-43 102-269 has provided detailed insights into the structural basis of rTRD01 binding. By comparing spectra of TDP-43 102-269 alone and in complex with rTRD01 (1:4 TDP-43 102-269/rTRD01 ratio), researchers mapped the residues affected by the interaction .

Specific chemical shift perturbations were observed for residues including Gly110 and Gly148 from TDP-43 RRM1, and Phe194, Ala260, and Glu261 from TDP-43 RRM2 . When mapped onto the solution crystal structure of TDP-43, these perturbations confirmed that rTRD01 binds to Gly146 (a residue from RNP-1) and Gly110 (from RNP-2) of TDP-43 RRM1, validating the predicted binding pocket . Additional affected residues in RRM2 suggest that rTRD01 also interacts with this domain, with the binding site overlapping with the nucleic acid binding site in RRM2 .

Binding ParameterValueMethodReference
Dissociation Constant (Kd)89.4 ± 0.8 μMMicroscale Thermophoresis
IC50 for (GGGGCC)4 inhibition~150 μMALPHA assay
RRM1 binding residuesGly110, Gly148HSQC NMR
RRM2 binding residuesPhe194, Ala260, Glu261HSQC NMR

Effects on TDP-43-RNA Interactions

Differential Effects on RNA Binding

rTRD01's effects on TDP-43's RNA-binding properties have been extensively characterized using amplified luminescent proximity homogeneous alpha assays (ALPHA). These studies examined the compound's impact on TDP-43's interactions with two distinct RNA sequences: the canonical (UG)₆ repeats that represent TDP-43's normal substrate, and the (GGGGCC)₄ hexanucleotide repeat expansion from the c9orf72 gene, which is linked to disease pathogenesis .

The results revealed a selective effect of rTRD01 on TDP-43-RNA interactions. The compound had limited impact on TDP-43's association with the (UG)₆ sequence for both TDP-43 constructs tested (102-269 and 1-260) . In contrast, rTRD01 significantly inhibited TDP-43's interaction with the (GGGGCC)₄ sequence, achieving approximately 50% inhibition with an IC₅₀ of approximately 150 μM for the TDP-43 102-269 construct . For the TDP-43 1-260 construct, which includes the N-terminal domain, rTRD01 was able to achieve 50% inhibition of (GGGGCC)₄ interaction at a concentration of 1 mM .

Structural Basis for Selectivity

The selective disruption of TDP-43's interaction with disease-linked RNA while preserving its binding to canonical substrates represents a significant advantage for rTRD01 as a potential therapeutic. This selectivity likely stems from differences in binding affinity between TDP-43 and its various RNA substrates. TDP-43 has a higher affinity (sub-nanomolar) for its canonical (UG)₆ sequence compared to its affinity (nanomolar) for the (GGGGCC)₄ repeat .

The structural basis for this selectivity may also relate to the specific residues affected by rTRD01 binding. NMR studies have shown that rTRD01 causes chemical shift perturbations in residues from both RRM1 and RRM2 domains, some of which are directly involved in RNA binding . The compound's ability to influence specific residues involved in binding different RNA sequences may contribute to its selective effects on TDP-43-RNA interactions.

Preclinical Studies and Efficacy

Experimental ModelTreatment ConditionEffect of rTRD01Reference
NSC-34 motoneuron-like cells50 μM rTRD01Limited toxicity
Drosophila with TDP-43 WT expressionrTRD01No significant improvement in locomotion
Drosophila with TDP-43 G298S expressionrTRD01Significant improvement in larval turning time (from 19.3s to 12.3s, p=0.0001)

These findings suggest that rTRD01 may have specific efficacy against certain pathological forms of TDP-43, potentially related to its ability to disrupt abnormal RNA-protein interactions that contribute to neurodegeneration.

Limitations and Future Directions

Current Limitations

Despite its promising profile, rTRD01 faces several limitations that must be addressed in future development efforts. The compound's binding affinity for TDP-43 (Kd = 89.4 μM) is relatively weak compared to typical drug candidates, which often exhibit nanomolar potency . Similarly, its IC50 for inhibiting TDP-43's interaction with (GGGGCC)4 RNA is approximately 150 μM, indicating modest potency .

Another limitation is the incomplete understanding of rTRD01's full mechanism of action. While the compound was initially hypothesized to reduce motor neuron toxicity by disrupting specific TDP-43-RNA interactions, its efficacy in the Drosophila model suggests that other mechanisms may also contribute to its effects . For instance, the RRM domain is the site of several pathological modifications, including acetylation and oxidation, which enhance TDP-43 aggregation. Since both K14 (a site of acetylation) and C173 (a site of oxidation) are within the rTRD01 binding pocket, the compound may also influence these post-translational modifications .

Future Development Directions

Several avenues for future research and development of rTRD01 have been identified. Structure-activity relationship (SAR) studies represent a critical next step to improve the compound's potency and pharmaceutical properties . By systematically modifying the structure of rTRD01 and evaluating the effects on binding affinity and functional activity, researchers may identify derivatives with enhanced potency and drug-like properties.

Further mechanistic studies are also needed to fully elucidate rTRD01's mode of action. Quantifying acetylation and oxidation of TDP-43 in the presence of rTRD01 under conditions of oxidative stress could provide additional insights into how the compound reduces ALS symptoms . Similarly, investigating rTRD01's effects on TDP-43 liquid-liquid phase separation and aggregation may reveal additional mechanisms beyond RNA binding disruption.

Another important consideration for future development is the potential for off-target effects on other proteins containing RRM domains. Since the RRM domain is shared by over 500 proteins with up to six RRMs per protein , evaluating rTRD01's selectivity for TDP-43 versus other RRM-containing proteins will be essential for assessing its therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator